molecular formula C17H14O2 B8418306 2-Isopropylanthracene-9,10-dione

2-Isopropylanthracene-9,10-dione

Cat. No. B8418306
M. Wt: 250.29 g/mol
InChI Key: BQUNPXRABCSKJZ-UHFFFAOYSA-N
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Patent
US05624543

Procedure details

Fuming sulfuric acid (25 mL, 30%) was added to 8.5 g (32 mmol) of 2-(4'isopropylbenzoyl)benzoic acid. The mixture was then heated to 95° C. for 1 h in a water bath. The resultant dark solution was poured cautiously over crushed ice to yield a beige solid which was extracted with chloroform. The chloroform layer was washed sever-al times with a dilute NaOH solution ≈10%), followed by a dilute HCl solution and finally with deionized water. The resultant yellow chloroform solution was dried with MgSO4, filtered and the chloroform was removed under vacuum to yield a yellow/orange solid. The product was recrystallized from heptane to yield a yellow product. (1.00 g, 113%), mp 53-54° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH:6]([C:9]1[CH:25]=[CH:24][C:12]([C:13]([C:15]2[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=2[C:17]([OH:19])=O)=[O:14])=[CH:11][CH:10]=1)([CH3:8])[CH3:7]>>[CH:6]([C:9]1[CH:10]=[CH:11][C:12]2[C:13](=[O:14])[C:15]3[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:17](=[O:19])[C:24]=2[CH:25]=1)([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resultant dark solution was poured cautiously
CUSTOM
Type
CUSTOM
Details
over crushed ice
CUSTOM
Type
CUSTOM
Details
to yield a beige solid which
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed sever-al times with a dilute NaOH solution ≈10%),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant yellow chloroform solution was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the chloroform was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a yellow/orange solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from heptane
CUSTOM
Type
CUSTOM
Details
to yield a yellow product

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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